molecular formula C18H18N2O4 B14192056 (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one CAS No. 920802-04-6

(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one

Cat. No.: B14192056
CAS No.: 920802-04-6
M. Wt: 326.3 g/mol
InChI Key: HHEFVXHPHQDGRF-KRWDZBQOSA-N
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Description

(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a nitrophenyl group and a phenylethyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where the morpholine derivative is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives of the compound.

Scientific Research Applications

(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl and phenylethyl groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine: Lacks the ketone group present in (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one.

    (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)piperidine-3-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a phenylethyl group attached to a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920802-04-6

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(6R)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one

InChI

InChI=1S/C18H18N2O4/c21-18-13-24-17(15-6-8-16(9-7-15)20(22)23)12-19(18)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1

InChI Key

HHEFVXHPHQDGRF-KRWDZBQOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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